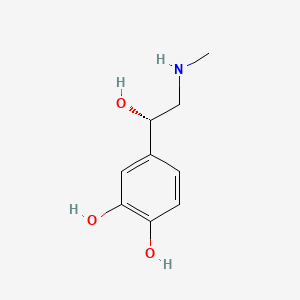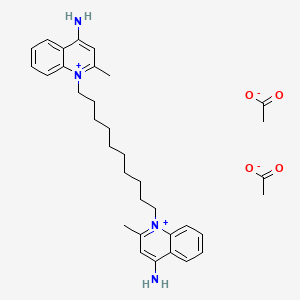
Dexamethasone palmitate
Overview
Description
Dexamethasone palmitate is a lipophilic derivative of dexamethasone, a synthetic corticosteroid. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. The compound is often utilized in the treatment of various inflammatory conditions, including rheumatoid arthritis and pulmonary inflammation .
Biochemical Analysis
Biochemical Properties
Dexamethasone palmitate interacts with various enzymes and proteins. It has been shown to increase the expression of fatty acid transporters, leading to an increased accumulation of triacylglycerols and ceramide . This interaction reflects the role of this compound in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the LPS-induced release of inflammatory cytokines in macrophages .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is taken up by activated macrophages due to its fat emulsion, which may contribute to its anti-inflammatory activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have a high stability and a low rate of degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, low-dose this compound has been shown to lessen injury and enhance the recovery process in animal models of traumatic brain injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to alter fatty acid composition and diminish triacylglycerols desaturation index .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner . It shows a much higher concentration in the blood, spleen, and inflamed tissues, whereas dexamethasone sodium phosphate has a high concentration in the muscles .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It has been shown that a family of uncharacterized ABHD17 proteins can accelerate palmitate turnover on N-Ras, and ABHD17 catalytic activity is required for N-Ras depalmitoylation and re-localization to internal cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dexamethasone palmitate is synthesized by esterifying dexamethasone with palmitic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under inert conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products:
Hydrolysis: Dexamethasone and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Dexamethasone palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Utilized in the treatment of inflammatory diseases such as rheumatoid arthritis and pulmonary inflammation.
Industry: Employed in the formulation of nanoparticle-based drug delivery systems for targeted therapy.
Mechanism of Action
Dexamethasone palmitate exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and chemokines, reduced migration of inflammatory cells, and stabilization of cell membranes. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in the inflammatory response .
Comparison with Similar Compounds
Dexamethasone: The parent compound, which is more hydrophilic and has a shorter duration of action compared to dexamethasone palmitate.
Dexamethasone Sodium Phosphate: A water-soluble derivative used for rapid onset of action in acute inflammatory conditions.
Uniqueness: this compound is unique due to its lipophilic nature, which allows for prolonged release and sustained anti-inflammatory effects. This makes it particularly useful in formulations designed for controlled release and targeted delivery .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYZTKOEFDTCU-WDJQFAPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022903 | |
| Record name | Dexamethasone palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14899-36-6 | |
| Record name | Dexamethasone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone palmitate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dexamethasone palmitate exert its anti-inflammatory effects?
A1: this compound itself is a prodrug that is hydrolyzed to its active form, dexamethasone. Dexamethasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. This modulation primarily involves the inhibition of pro-inflammatory mediators like cytokines and chemokines. [, , , ] For example, DXP significantly inhibited tumor necrosis factor-α, interleukin-1β, and cytokine-induced neutrophil chemoattractant-1 levels in a rat lung inflammation model. []
Q2: What evidence supports the efficacy of DXP in treating rheumatoid arthritis?
A2: Studies have demonstrated that DXP, often formulated as a liposteroid, exhibits superior efficacy compared to free dexamethasone in preclinical models of rheumatoid arthritis. [, , ] This enhanced efficacy is attributed to its preferential uptake by macrophages in inflamed tissues. Clinically, liposteroid therapy has shown significant improvements in rheumatoid arthritis patients, with longer-lasting effects than water-soluble dexamethasone. []
Q3: How does DXP compare to conventional dexamethasone in managing macrophage activation syndrome (MAS)?
A3: DXP has shown promising results in managing MAS, a life-threatening condition characterized by macrophage hyperactivation. Clinical reports indicate that DXP effectively inhibits inflammation in MAS patients, even in cases where conventional methylprednisolone pulse therapy is insufficient. [] Additionally, DXP has been successful as a first-line treatment for MAS. []
Q4: What makes DXP a suitable treatment option for Engraftment Syndrome (ES) after hematopoietic stem cell transplantation (HSCT)?
A4: ES, a common complication after HSCT, involves a massive release of pro-inflammatory cytokines. DXP's ability to suppress activated macrophages, which play a key role in ES pathogenesis, makes it a suitable treatment option. Retrospective studies indicate that DXP effectively resolves ES in a significant number of pediatric HSCT recipients, contributing to a favorable transplant outcome. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C34H49FO6, and its molecular weight is 576.77 g/mol. []
Q6: Are there any spectroscopic data available for this compound?
A6: Yes, 1D (1H, 13C NMR and DEPT) and 2D (1H-1HCOSY, HMQC and HMBC) NMR spectra of this compound in chloroform have been obtained, assigned, and analyzed. This data helped to elucidate the structure of DXP in chloroform. []
Q7: Why is this compound often formulated as a liposteroid?
A7: Formulating this compound as a liposteroid, where it is incorporated into lipid microspheres, offers several advantages. This approach enhances its uptake by the reticuloendothelial system (RES), leading to targeted delivery to macrophages and inflamed tissues. [, , , ] This targeted delivery results in stronger anti-inflammatory activity and a longer duration of action compared to free dexamethasone. [, , , ]
Q8: How does incorporating this compound into lipid emulsions affect its tissue distribution?
A8: When incorporated into lipid emulsions, DXP exhibits a different distribution pattern compared to free dexamethasone. Studies in rats showed that DXP in a lipid emulsion resulted in higher concentrations in the blood, spleen, and inflamed tissues, while free dexamethasone had higher concentrations in muscles. []
Q9: What are the advantages of delivering this compound directly to the lungs?
A9: Direct lung delivery of DXP, often via large porous particles or liposomes, offers targeted treatment for lung-specific inflammation. This approach minimizes systemic exposure, thereby reducing the risk of side effects. [] One study highlighted the potential of mannosylated liposomes to specifically target DXP to alveolar macrophages, key players in lung inflammation. []
Q10: Can this compound be used for targeted drug delivery in atherosclerosis?
A10: Research suggests that coupling DXP with low-density lipoprotein (LDL) could facilitate targeted delivery to atherosclerotic lesions. Studies have demonstrated that a DP-LDL complex is readily taken up by macrophages and foam cells, the key cellular components of atherosclerotic plaques, and effectively inhibits cholesterol ester accumulation in the aorta of atherogenic mice. [, , ] This targeted approach holds promise for enhancing therapeutic efficacy and minimizing off-target effects.
Q11: What is known about the safety profile of this compound?
A11: While generally considered safe, DXP, like all corticosteroids, can induce side effects, especially with prolonged use. The type and severity of side effects depend on the dose, route of administration, and individual patient factors. Common side effects include fluid retention, increased appetite, weight gain, mood swings, and difficulty sleeping. More serious side effects, although less common, include osteoporosis, increased risk of infection, and adrenal suppression. Formulating DXP in delivery systems like liposomes and nanoparticles aims to reduce systemic exposure, thereby minimizing the risk of side effects. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


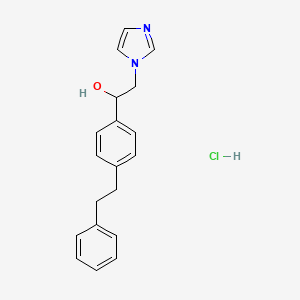

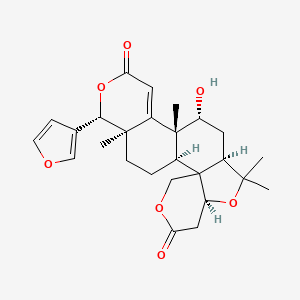
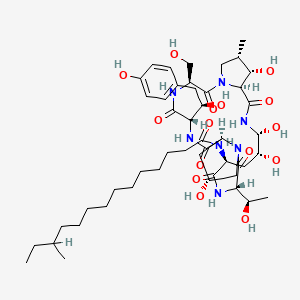
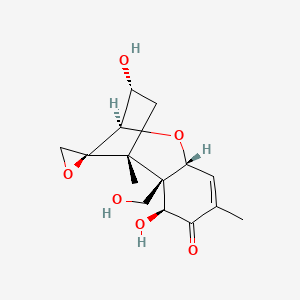
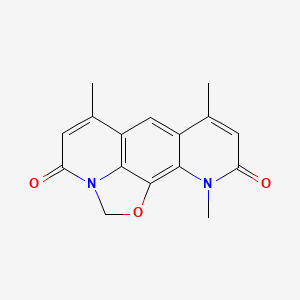
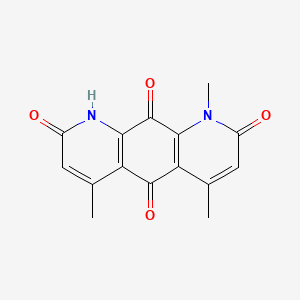
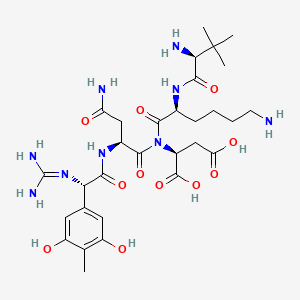

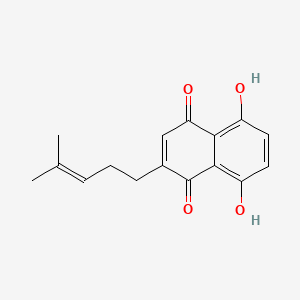

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)
